
5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine: is a highly nitrated aromatic compound It is characterized by the presence of multiple nitro groups attached to a pyrimidine ring, making it a compound of interest in various fields, including materials science and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine typically involves the nitration of precursor compounds. One common method includes the nitration of 4,6-diphenylpyrimidine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic rings.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced nitration techniques can enhance yield and purity. Safety measures are crucial due to the highly exothermic nature of nitration reactions and the potential hazards associated with handling concentrated acids and nitrated products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro groups in 5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine can undergo further oxidation under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: More highly oxidized nitro derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine is studied for its potential use in the synthesis of high-energy materials. Its multiple nitro groups make it a candidate for applications in explosives and propellants.
Biology and Medicine: Research into the biological activity of this compound is ongoing. Nitroaromatic compounds have been investigated for their potential as anticancer agents due to their ability to induce oxidative stress in cancer cells .
Industry: In the industrial sector, this compound’s high energy content makes it suitable for use in specialized applications such as deep oil-well and gas drilling, where stable high-energy materials are required .
Wirkmechanismus
The mechanism of action of 5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine in biological systems involves the generation of reactive oxygen species (ROS) due to the presence of nitro groups. These ROS can induce oxidative stress, leading to cell damage and apoptosis. The compound’s ability to interact with cellular proteins and DNA further contributes to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trinitroaniline: Known for its use in explosives and its potential anticancer properties.
Bis(2,4,6-trinitrophenyl) ether: Another highly nitrated compound with applications in energetic materials.
Bis(2,4,6-trinitrophenyl) thioether: Similar in structure and energetic properties to bis(2,4,6-trinitrophenyl) ether.
Uniqueness: 5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine stands out due to its pyrimidine core, which imparts unique electronic properties and potential for diverse chemical modifications. Its multiple nitro groups enhance its reactivity and energy content, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
59543-70-3 |
|---|---|
Molekularformel |
C16H5N9O14 |
Molekulargewicht |
547.26 g/mol |
IUPAC-Name |
5-nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine |
InChI |
InChI=1S/C16H5N9O14/c26-19(27)6-1-8(21(30)31)12(9(2-6)22(32)33)14-16(25(38)39)15(18-5-17-14)13-10(23(34)35)3-7(20(28)29)4-11(13)24(36)37/h1-5H |
InChI-Schlüssel |
VZEGKMANYZQNIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=NC=N2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


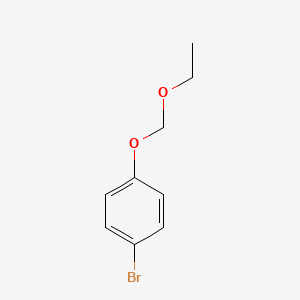
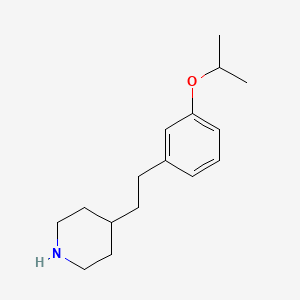
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)


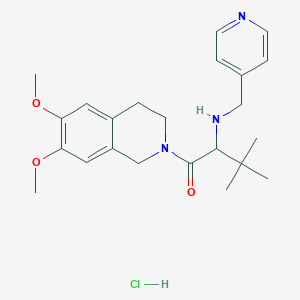
![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
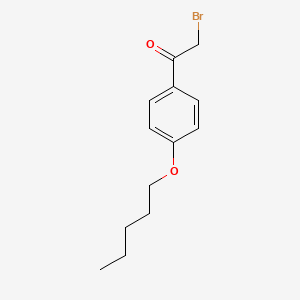
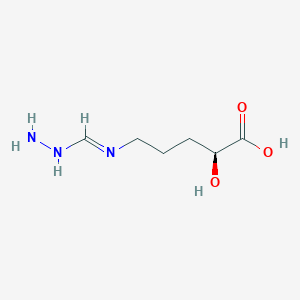
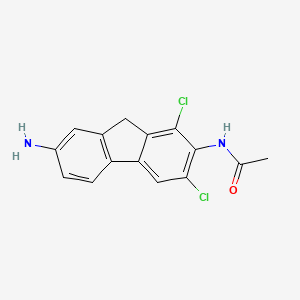
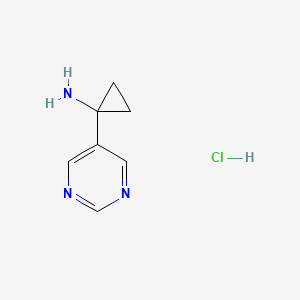
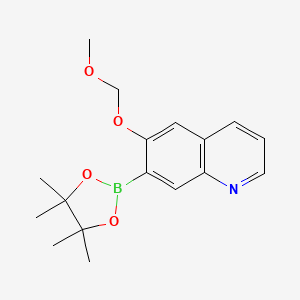
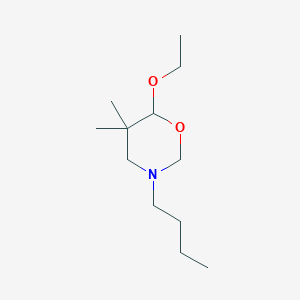
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
